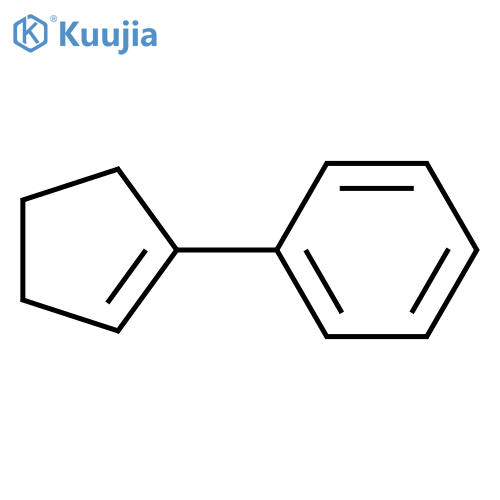

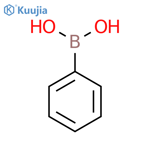

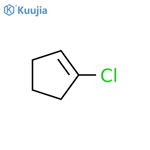

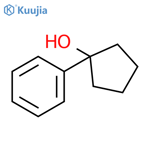

Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand

,

Tetrahedron,

2005,

61(31),

7438-7446